molecular formula C15H16O2 B8157321 3'-Methoxy-[1,1'-biphenyl]-2-ethanol

3'-Methoxy-[1,1'-biphenyl]-2-ethanol

Cat. No.: B8157321
M. Wt: 228.29 g/mol
InChI Key: RXWNOUNORMJUSI-UHFFFAOYSA-N
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Description

3’-Methoxy-[1,1’-biphenyl]-2-ethanol is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a methoxy group at the 3’ position and an ethanol group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3’-methoxy-[1,1’-biphenyl]-2-boronic acid and an aryl halide in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired product .

Industrial Production Methods

Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol may involve scalable synthetic methodologies such as the Wurtz–Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-[1,1’-biphenyl]-2-ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Methoxy-[1,1’-biphenyl]-2-ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-[1,1’-biphenyl]-4-carbaldehyde
  • 4’-Methoxy-[1,1’-biphenyl]-4-yl-sulfonyl-amino-6-methoxy-hex-4-enoic acid
  • 5,5’‘-Bis(4’-methoxy-[1,1’-biphenyl]-4-yl)-2,2’:5’,2’'-terthiophene

Uniqueness

3’-Methoxy-[1,1’-biphenyl]-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and ethanol groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other biphenyl derivatives .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-14-7-4-6-13(11-14)15-8-3-2-5-12(15)9-10-16/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNOUNORMJUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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